molecular formula C21H23NO3 B5561097 N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1-phenylcyclopentanecarboxamide

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1-phenylcyclopentanecarboxamide

Cat. No. B5561097
M. Wt: 337.4 g/mol
InChI Key: HOKPWZPURSFAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including functional group transformations and the formation of cyclic structures. While specific details on the synthesis of N-(2,2-Dimethyl-1,3-benzodioxol-5-yl)-1-phenylcyclopentanecarboxamide are scarce, analogous compounds have been synthesized through reactions such as the Staudinger reaction, which involves [2 + 2] ketene-imine cycloaddition reactions, and etherification, oximation, and Beckmann rearrangement processes (Nimbalkar et al., 2018).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. X-ray diffraction studies are a common method for elucidating the crystal structure of compounds, providing insights into bond lengths, angles, and molecular geometry. Studies on similar compounds have shown that crystal structures can be stabilized by various interactions, including hydrogen bonds and π-π interactions (Sharma et al., 2016).

Scientific Research Applications

Virtual Screening and Pharmacokinetic Characterization for Breast Cancer Metastasis Inhibition

Virtual screening targeting the urokinase receptor led to the discovery of compounds with significant effects on breast cancer cell invasion, migration, adhesion, and angiogenesis. Notably, an analogue demonstrated promising pharmacokinetic properties, including oral bioavailability, and showed a reduction in tumor volumes and metastasis in vivo models, highlighting its potential as a starting point for next-generation anticancer compounds (Wang et al., 2011).

Synthesis and Antimicrobial Activity of Novel Compounds

A series of novel compounds synthesized for antimicrobial evaluation showed promising activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) of less than 1 µg/mL. These compounds were also found to be non-cytotoxic to the human cancer cell line HeLa, suggesting their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Discovery of Novel Insecticides

Flubendiamide, a novel class of insecticide, demonstrated extremely strong activity against lepidopterous pests, including resistant strains. Its unique structure and mode of action, distinct from commercial insecticides, along with its safety for non-target organisms, underline its suitability for integrated pest management programs (Tohnishi et al., 2005).

Antimicrobial and Antioxidant Activities of Catalytic Compounds

N-substituted carboxamide derivatives synthesized via catalytic methods exhibited significant antimicrobial and antioxidant activities. These findings indicate that modifications to the benzimidazole ring can enhance biological activity, providing insights for the development of more potent biologically active compounds (Sindhe et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential anticancer properties, it might interact with certain proteins or pathways in cancer cells .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be tested for biological activity against various diseases .

properties

IUPAC Name

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-20(2)24-17-11-10-16(14-18(17)25-20)22-19(23)21(12-6-7-13-21)15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKPWZPURSFAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1-phenylcyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.